molecular formula C16H21N3O2 B11196414 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide

Cat. No.: B11196414
M. Wt: 287.36 g/mol
InChI Key: STSICCWLMFLLTE-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide typically involves the condensation of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole ring with a cyclopentanecarboxamide moiety makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]cyclopentanecarboxamide

InChI

InChI=1S/C16H21N3O2/c1-18-13-8-7-11(9-14(13)19(2)16(18)21)10-17-15(20)12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3,(H,17,20)

InChI Key

STSICCWLMFLLTE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC(=O)C3CCCC3)N(C1=O)C

Origin of Product

United States

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